Lipophilicity (XLogP3) Compared with the 3-Chloro-2-fluoro Regioisomer and the Non-Fluorinated 2-Chloro-5-CF3 Analog
The computed lipophilicity (XLogP3) of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine is 2.8, which is identical to that of its regioisomer 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine [1]. However, it is higher than the experimentally reported LogP of 2.44 for the non-fluorinated analog 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) . While the difference is modest, the presence of the 3-fluoro substituent in the target compound provides a vector for additional hydrogen-bond acceptor capacity (5 acceptors vs. 4 in the non-fluorinated analog) without altering the donor count, which can influence target binding and solubility in lead optimization campaigns [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)pyridine: LogP = 2.44 (experimental); 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: XLogP3 = 2.8 |
| Quantified Difference | ΔLogP = +0.36 vs. non-fluorinated analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and experimental LogP from vendor datasheets; standard conditions. |
Why This Matters
Higher lipophilicity correlates with increased membrane permeability, making the compound a more suitable intermediate for CNS-targeted or intracellular drug discovery programs.
- [1] PubChem Compound Summary for CID 12919753 (target) and CID 1268075 (regioisomer). XLogP3 values. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Computed Properties: Hydrogen Bond Acceptor Count. Target compound: 5 acceptors; 2-Chloro-5-(trifluoromethyl)pyridine: 4 acceptors. View Source
